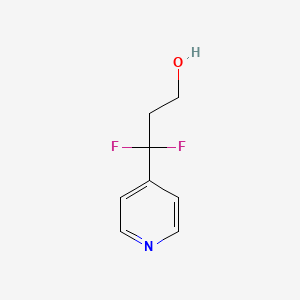

3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol

Description

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

3,3-difluoro-3-pyridin-4-ylpropan-1-ol |

InChI |

InChI=1S/C8H9F2NO/c9-8(10,3-6-12)7-1-4-11-5-2-7/h1-2,4-5,12H,3,6H2 |

InChI Key |

ZWIXAEGDVVRWSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(CCO)(F)F |

Origin of Product |

United States |

Preparation Methods

Indium-Mediated Reformatsky Reaction

A prominent method for synthesizing difluorinated alcohols involves the indium-mediated Reformatsky reaction of iododifluoro ketones with aldehydes or pyridine-containing electrophiles.

- Reaction conditions: Indium powder (0.5 equiv) is combined with iododifluoro ketone and the pyridine aldehyde in aqueous media (H2O or mixed solvents like H2O-THF) at moderate temperatures (~50 °C) for 2 hours.

- Outcome: This reaction affords difluorinated β-hydroxy ketone intermediates that can be further reduced or modified to yield the target alcohol.

- Solvent effects: Mixed aqueous-organic solvents such as H2O-THF (4:1) or MeOH-H2O mixtures significantly improve yields (up to 82–90%) compared to aprotic solvents like DMF or NMP, which lead to byproducts and lower yields.

| Entry | Solvent System | Yield of Difluoroalcohol (%) | Notes |

|---|---|---|---|

| 1 | THF | Moderate | Baseline |

| 2 | H2O-THF (4:1) | 82 | Improved yield |

| 3 | MeOH | 89 | High yield |

| 4 | 50% MeOH-H2O (v/v) | 90 | Optimal solvent system |

| 5 | DMF, NMP, 1,4-dioxane | Low | Byproducts formed |

| 6 | Absolute EtOH | Very low | Mainly reduction byproducts |

This method is well-suited for introducing difluoro substituents adjacent to hydroxyl groups on pyridine-containing substrates.

Fluorination of Pyridinyl Propanol Precursors

Another synthetic approach involves the fluorination of preformed 3-(pyridin-4-yl)propan-1-ol derivatives using electrophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST).

- Typical conditions: Treatment of the pyridinyl propanol or ketone precursor with DAST in anhydrous dichloromethane at low temperatures (−20 °C to room temperature).

- Result: Selective introduction of two fluorine atoms at the 3-position, yielding 3,3-difluoro derivatives.

- Advantages: This method allows late-stage fluorination, preserving other functional groups and enabling structural diversification.

| Reaction Type | Reagents/Conditions | Product | Yield Range (%) |

|---|---|---|---|

| Fluorination | DAST, CH2Cl2, −20 °C to RT | 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol | Moderate to High |

Reductive Methods from Pyridinecarboxaldehydes

The reduction of pyridinecarboxaldehydes bearing fluorinated substituents is a foundational step in preparing the target compound.

- Reagents: Sodium borohydride or sodium cyanoborohydride in alcoholic solvents (ethanol or methanol).

- Process: The aldehyde is reduced to the corresponding alcohol, which can then be subjected to fluorination or further functionalization.

- Considerations: The presence of fluorine atoms requires careful control of reaction conditions to avoid defluorination or side reactions.

Multi-Step Synthesis Including Resolution

For chiral versions or derivatives related to 3,3-difluoro-3-(pyridin-4-yl)propan-1-ol, multi-step synthetic routes involving resolution have been reported:

This approach is relevant when stereochemical purity is essential for biological activity.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Indium-mediated Reformatsky | Indium powder, iododifluoro ketone, aldehyde | H2O-THF (4:1), 50 °C, 2 h | 82–90 | High yield, aqueous compatible |

| Fluorination of propanol precursors | DAST | CH2Cl2, −20 °C to RT | Moderate-High | Late-stage fluorination, selective |

| Reduction of pyridinecarboxaldehyde | NaBH4 or NaCNBH3 | Ethanol or methanol, mild conditions | Moderate | Base step for alcohol formation |

| Chiral resolution and purification | Di-p-toluoyl-L-tartaric acid | Ethanol, crystallization | Variable | For enantiomerically pure products |

Research Discoveries and Notes

- Solvent effects are critical in the indium-mediated Reformatsky reaction, with aqueous-organic mixtures dramatically improving yields and suppressing byproducts.

- Fluorination strategies using DAST and related reagents enable efficient installation of difluoromethyl groups without compromising the pyridine ring.

- Chiral resolution techniques allow access to enantiopure derivatives, important for pharmacological studies.

- The electronic influence of fluorine on the hydroxyl and pyridine moieties enhances metabolic stability and modulates hydrogen bonding, which can affect biological activity.

- The synthetic routes are adaptable for diverse pyridine substitution patterns , enabling the preparation of analogs with tailored properties.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties .

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties due to the presence of fluorine atoms .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent agent in various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridinyl Propanol Derivatives

3,3,3-Trifluoro-2-(pyridin-4-yl)propan-1-ol

- Molecular Formula: C₈H₈F₃NO

- Molecular Weight : 191.15 g/mol

- Key Differences: Replaces one hydroxyl-associated hydrogen with a third fluorine atom.

- Synthesis Notes: Prepared via mesylation and subsequent fluorination steps, similar to barbiturate–pyridine ligands .

3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol

- Molecular Formula : C₈H₁₀F₂N₂O

- Molecular Weight : 188.17 g/mol

- CAS No.: 1337090-39-7

- Reduced steric bulk compared to trifluoro derivatives but increased polarity due to the amino group.

- Applications: Potential bioactive molecule due to dual functional groups (amine and hydroxyl) .

3,3-Difluoro-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propan-1-ol

- Molecular Formula: Not explicitly provided (estimated C₇H₈F₂N₂O₃).

- Key Differences :

- Pyridin-4-yl replaced with a nitro- and methyl-substituted pyrazole ring.

- Nitro group introduces strong electron-withdrawing effects, likely decreasing nucleophilicity at the hydroxyl group.

- Synthesis Notes: Synthesized via multi-step substitution reactions involving nitro-functionalized heterocycles .

Non-Fluorinated Pyridinyl Propanol Analogs

3-(Pyridin-4-yl)propan-1-ol

Halogen-Substituted Analogs

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol

- Molecular Formula: C₈H₈ClFNO

- Molecular Weight : 188.61 g/mol

- Key Differences :

Heterocyclic Variants

2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol | C₈H₈F₂NO | 176.15 | Pyridin-4-yl, 2F | High lipophilicity, moderate polarity |

| 3,3,3-Trifluoro-2-(pyridin-4-yl)propan-1-ol | C₈H₈F₃NO | 191.15 | Pyridin-4-yl, 3F | Enhanced electronegativity |

| 3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol | C₈H₁₀F₂N₂O | 188.17 | Pyridin-4-yl, 2F, NH₂ | Increased hydrogen bonding |

| 3-(Pyridin-4-yl)propan-1-ol | C₈H₁₁NO | 137.18 | Pyridin-4-yl, no F | High polarity, synthetic versatility |

Research Implications and Trends

- Fluorination Effects: Fluorine atoms significantly alter physicochemical properties, with trifluoro derivatives (e.g., ) showing higher metabolic stability than non-fluorinated analogs.

- Substituent Position : Pyridin-4-yl vs. pyridin-3-yl substitution (e.g., ) impacts electronic interactions in coordination chemistry.

- Functional Group Synergy: Amino- and hydroxyl-containing derivatives (e.g., ) are promising for drug design due to dual hydrogen-bonding sites.

Biological Activity

3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances the compound's interaction with biological macromolecules, leading to various therapeutic applications.

Chemical Structure

The chemical structure of 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol can be represented as follows:

This compound features a pyridine ring substituted with a difluoropropanol side chain, which contributes to its biological activity.

The mechanism of action for 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol primarily involves its ability to form strong hydrogen bonds with target proteins and enzymes. This interaction can lead to the inhibition of specific enzymatic activities or modulation of receptor functions, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds often possess enhanced activity against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymes.

Enzyme Inhibition

3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been investigated for its effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibitors of DHODH have therapeutic implications for conditions such as cancer and autoimmune diseases.

Study 1: Antimicrobial Evaluation

In a recent study, 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol was tested against a panel of bacterial strains. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Penicillin |

| Escherichia coli | 16 | Ampicillin |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin |

Study 2: Enzyme Inhibition

In vitro assays demonstrated that 3,3-Difluoro-3-(pyridin-4-yl)propan-1-ol effectively inhibited DHODH activity. The IC50 value was determined to be approximately 50 µM, indicating moderate inhibition compared to known inhibitors like brequinar.

| Compound | IC50 (µM) |

|---|---|

| 3,3-Difluoro...propan-1-ol | 50 |

| Brequinar | 30 |

| Teriflunomide | 45 |

Research Findings

Recent literature highlights the potential of fluorinated compounds in drug development. The unique properties imparted by fluorine atoms can enhance bioavailability and metabolic stability. Studies suggest that modifications in the fluorination pattern can lead to significant changes in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.